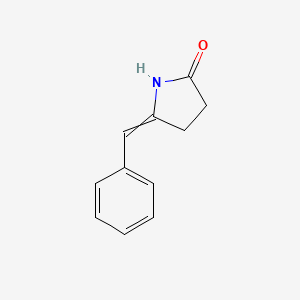

5-Benzylidenepyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67088-99-7 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-benzylidenepyrrolidin-2-one |

InChI |

InChI=1S/C11H11NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13) |

InChI Key |

SHNZEDLVPTWYGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzylidenepyrrolidin 2 One and Its Derivatives

Established Reaction Pathways for 5-Benzylidenepyrrolidin-2-one Synthesis

Traditional methods for the synthesis of this compound often rely on well-established organic reactions that have been refined over time. These pathways include condensation reactions to form the exocyclic double bond and multi-step sequences to build the pyrrolidinone ring itself.

Knoevenagel Condensation Approaches for Benzylidene Moiety Formation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgsigmaaldrich.comnumberanalytics.com It involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a pyrrolidin-2-one with benzaldehyde.

The most common approach is a base-catalyzed condensation between pyrrolidin-2-one and benzaldehyde. vulcanchem.com The reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent such as ethanol, with a base like potassium carbonate serving as the catalyst. vulcanchem.com The mechanism proceeds through the deprotonation of the α-carbon of the lactam, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of the desired (3E)-3-benzylidenepyrrolidin-2-one. vulcanchem.com To minimize the formation of side products, such as dimeric adducts, careful control of stoichiometry and reaction time is crucial. vulcanchem.com

Alternative methods to improve reaction conditions include microwave-assisted synthesis, which can significantly reduce reaction times, and solid-state mechanochemistry, which avoids the use of solvents. vulcanchem.com Weakly basic amines like piperidine (B6355638) are also effective catalysts for this transformation. wikipedia.org

Table 1: Conditions for Knoevenagel Condensation in this compound Synthesis

| Parameter | Conditions | Source |

| Solvent | Ethanol, Methanol, or Toluene | vulcanchem.com |

| Catalyst | K₂CO₃, NaOH, or Piperidine | vulcanchem.com |

| Temperature | 80–100°C (reflux) | vulcanchem.com |

| Reaction Time | 6–12 hours | vulcanchem.com |

Multi-Step Synthesis Strategies for Pyrrolidinone Ring Construction

The construction of the pyrrolidinone ring itself is a key aspect of synthesizing these compounds. Multi-step strategies often involve the cyclization of linear precursors. One common approach involves the use of γ-amino esters, which can undergo lactamization to form the pyrrolidin-2-one ring. For instance, the reaction of donor-acceptor cyclopropanes with anilines or benzylamines can lead to the formation of 1,5-substituted pyrrolidin-2-ones. mdpi.com This method can be performed as a one-pot operation, where the initial ring-opening of the cyclopropane (B1198618) is followed by cyclization of the resulting γ-aminoester intermediate. mdpi.com

Another strategy involves the reaction of primary amines with γ-benzylidene-γ-butyrolactone, which can yield 2-benzylidenepyrrolidin-5-ones stereoselectively. researchgate.netresearchgate.net The reaction conditions determine whether the product is the desired benzylidenepyrrolidinone or its γ-keto amide tautomer. researchgate.netresearchgate.net Furthermore, the synthesis of pyrrolidin-2-one derivatives can be achieved through the cyclization of α-bromoketones with amines.

Stereoselective Synthetic Routes to 2-Benzylidenepyrrolidin-5-ones

Achieving stereoselectivity in the synthesis of 2-benzylidenepyrrolidin-5-ones is crucial for their application in medicinal chemistry. One effective method is the Wittig reaction between benzylidenetriphenylphosphorane (B8806397) and N-substituted succinimides. unipi.gr This reaction, when carried out with n-butyllithium in refluxing xylene, yields N-substituted 2-benzylidenepyrrolidin-5-ones with an E-configuration in good yields. researchgate.net

Stereoselective synthesis methods are often categorized based on the starting material. One group of methods utilizes a pre-existing pyrrolidine (B122466) ring, while another involves the stereoselective cyclization of acyclic precursors to create optically pure pyrrolidine derivatives. mdpi.com For example, the reaction of primary amines with γ-benzylidene-γ-butyrolactone can produce 2-benzylidenepyrrolidin-5-ones stereoselectively. researchgate.net

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, reduce waste, and achieve higher levels of selectivity. The synthesis of this compound and its derivatives has benefited significantly from the application of various catalytic systems.

Application of Metal-Based Catalysts in Reaction Optimization

A wide array of metal-based catalysts have been employed in the synthesis of N-heterocycles, including pyrrolidinones. mdpi.com These catalysts can be supported on various matrices, such as inorganic materials (e.g., alumina, silica), organic polymers, or hybrid materials. mdpi.com For example, copper-on-charcoal (Cu/C) is a common catalyst for the synthesis of 1,2,3-1H-triazoles via [3+2] cycloaddition reactions, a reaction type that can be relevant for the functionalization of the pyrrolidinone scaffold. mdpi.com

Palladium-catalyzed reactions have also been instrumental. For instance, the selective γ-C(sp³)-H carbonylation of certain amines using a palladium catalyst and Mo(CO)₆ as a carbonyl source provides a route to functionalized γ-lactams. researchgate.net Low-valent early transition metals, such as titanium and zirconium complexes, are used in catalytic dehydrogenation and cyclization reactions, which can be applied to the synthesis of pyrrolidine rings. nih.gov

Table 2: Examples of Metal-Based Catalysts in Pyrrolidinone Synthesis

| Catalyst System | Reaction Type | Application | Source |

| Cu/C | [3+2] Cycloaddition | Functionalization of heterocycles | mdpi.com |

| Pd-catalyst / Mo(CO)₆ | γ-C(sp³)-H Carbonylation | Synthesis of γ-lactams | researchgate.net |

| Cp₂TiCl | Radical Ring-Opening-Cyclization | Synthesis of cyclic amines | nih.gov |

Exploration of Organocatalysis and Biocatalysis for Sustainable Synthesis

In recent years, there has been a significant shift towards more sustainable synthetic methods, with organocatalysis and biocatalysis emerging as powerful tools. rsc.orgwikipedia.orgmdpi.com

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. wikipedia.orgmdpi.com This approach offers several advantages, including being less toxic and more environmentally friendly than many metal-based systems. mdpi.com Chiral organocatalysts, such as proline and its derivatives, are particularly valuable for asymmetric synthesis. wikipedia.org For example, imidazolidinone-based organocatalysts developed by MacMillan have been successfully used in a variety of asymmetric transformations, including Friedel-Crafts alkylations and Michael additions, which can be applied to the synthesis of substituted pyrrolidines. mdpi.comsigmaaldrich.com Thiourea-based organocatalysts are another important class, capable of activating substrates through hydrogen bonding. wikipedia.org

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. rsc.org This approach is highly valued for its exceptional selectivity and mild reaction conditions. rsc.orgnih.gov Laccases, for instance, have been used in the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. nih.gov Engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines and indolines. acs.orgnih.gov This biocatalytic platform provides a concise route for preparing chiral N-heterocyclic building blocks. acs.org

Advanced Synthetic Techniques for this compound

One-Pot Synthesis Procedures

One-pot synthesis, a strategy where reactants undergo successive chemical reactions in a single reactor, is a cornerstone of efficient chemical production. This approach minimizes the need for purification of intermediate compounds, thereby saving time, reducing solvent waste, and decreasing energy consumption. researchgate.net Such processes are designed to be step-economical, directly yielding complex molecules from simple, readily available starting materials. mdpi.com

While specific one-pot syntheses for this compound are not extensively detailed, established methods for constructing the core pyrrolidin-2-one ring demonstrate the applicability of this strategy. A notable example is the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor (DA) cyclopropanes and primary amines like anilines or benzylamines. mdpi.com This transformation can be conducted as a one-pot, two-step process. The initial step involves a Lewis acid-initiated opening of the three-membered cyclopropane ring by the amine. mdpi.com This is followed by lactamization, where the resulting γ-aminoester cyclizes to form the stable five-membered pyrrolidin-2-one ring. mdpi.com This method avoids the isolation of the intermediate azide (B81097) and provides a direct route to the γ-lactam core. mdpi.com

Multicomponent reactions (MCRs) are another powerful facet of one-pot synthesis. Research has detailed the one-pot, three-component synthesis of highly substituted spirooxindole pyrrolidine derivatives through a [3+2] cycloaddition reaction, highlighting the capacity of these methods to rapidly build molecular complexity. tandfonline.com Similarly, Ugi three-component reactions have been effectively used to prepare lactam derivatives, which can be further modified in the same pot to yield complex fused heterocyclic systems. organic-chemistry.orgacs.org These examples underscore the potential for developing a streamlined, one-pot synthesis for this compound, likely by combining a Knoevenagel condensation with a lactam-forming reaction sequence.

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. semanticscholar.org Unlike conventional heating which relies on thermal conduction, microwave irradiation heats the reaction mixture volumetrically and efficiently by direct coupling of energy with polar molecules or ions in the reaction medium. anton-paar.comnih.gov This leads to a rapid increase in temperature, significantly accelerating reaction rates and often resulting in higher yields and purer products in a fraction of the time required by traditional methods. anton-paar.comnih.gov

The application of microwave heating is particularly advantageous for the synthesis of heterocyclic compounds, including γ-lactams (the core structure of pyrrolidin-2-one). An expeditious synthesis of γ- and δ-lactams from N-alkenyl-tethered trichloroacetamides has been demonstrated using microwave activation. mdpi.comnih.gov In this process, microwave irradiation at 160 °C led to a full conversion of the starting material to the corresponding γ-lactam in just 15 minutes with excellent yield, a significant improvement over conventional heating methods. mdpi.com

More directly relevant is the microwave-assisted synthesis of compounds analogous to this compound. For instance, the synthesis of 5-benzylidene-2-thioxothiazolidin-4-ones, which share the key 5-benzylidene moiety, has been achieved with outstanding results using microwave irradiation. researchgate.net In a one-pot reaction involving an aromatic aldehyde and rhodanine, the use of microwaves (800 W) at 80-85°C furnished the desired products in 94–97.5% yields within just 6–12 minutes. researchgate.net This demonstrates the profound rate-enhancing effect of microwave energy on the underlying Knoevenagel condensation reaction.

The following table summarizes the results of a microwave-assisted synthesis of 5-benzylidene-2-thioxothiazolidin-4-one derivatives, highlighting the efficiency of this technique. researchgate.net

| Aldehyde Reactant | Catalyst/Solvent | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Ammonium Ferrous Sulfate / Lemon Juice | Microwave (800 W), 80-85°C | 6-12 | 97.5 |

| 4-Chlorobenzaldehyde | Ammonium Ferrous Sulfate / Lemon Juice | Microwave (800 W), 80-85°C | 6-12 | 96.0 |

| 4-Nitrobenzaldehyde | Ammonium Ferrous Sulfate / Lemon Juice | Microwave (800 W), 80-85°C | 6-12 | 94.0 |

| 4-Hydroxybenzaldehyde | Ammonium Ferrous Sulfate / Lemon Juice | Microwave (800 W), 80-85°C | 6-12 | 95.5 |

| 4-Methoxybenzaldehyde | Ammonium Ferrous Sulfate / Lemon Juice | Microwave (800 W), 80-85°C | 6-12 | 97.0 |

Green Chemistry Principles in this compound Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The synthesis of this compound, which typically involves a Knoevenagel condensation, is an excellent candidate for the application of these principles. sigmaaldrich.com Key green strategies include the use of environmentally benign solvents, development of reusable catalysts, and improvement of energy efficiency. rasayanjournal.co.infrontiersin.org

Benign Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. nih.gov Water is an ideal green solvent, and several efficient Knoevenagel condensations have been developed in aqueous media. ijcps.org For example, the reaction between various aromatic aldehydes and malononitrile (B47326) proceeds in excellent yields at room temperature using a catalytic amount of nickel(II) nitrate (B79036) hexahydrate in water. ijcps.org

Novel, biodegradable catalysts and solvent systems are also being explored. niscpr.res.inbeilstein-journals.org Deep eutectic solvents (DES), such as one based on L-proline, have been used as both the catalyst and solvent for the synthesis of 5-arylidenerhodanines, yielding products quickly and sustainably without traditional organic solvents. beilstein-journals.org Another innovative approach uses a water extract of banana peels as a natural, basic catalyst for the Knoevenagel condensation under solvent-free grinding conditions, affording high yields in minutes. niscpr.res.in

Energy Efficiency and Atom Economy: The principles of green chemistry also advocate for energy efficiency and high atom economy—maximizing the incorporation of reactant atoms into the final product. acs.org The microwave-assisted syntheses discussed in the previous section are prime examples of improved energy efficiency. rasayanjournal.co.in Furthermore, solvent-free (grindstone) methods not only eliminate solvent waste but also reduce energy consumption by operating at room temperature. niscpr.res.in One-pot processes inherently improve atom and step economy by removing intermediate workup and purification steps, thus preventing waste at the source, which is the first principle of green chemistry. researchgate.netacs.org

The following table compares various green catalytic systems used for Knoevenagel condensations, a key reaction for producing the benzylidene moiety.

| Catalyst | Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temperature | Mild conditions, simple workup, good yields. | ijcps.org |

| Water Extract of Banana (WEB) | Solvent-Free | Grindstone, Room Temperature | Extremely fast, eco-friendly, uses agro-waste. | niscpr.res.in |

| L-proline-based Deep Eutectic Solvent | None (DES is solvent) | 60°C | Catalyst-free, sustainable, good yields. | beilstein-journals.org |

| β-Cyclodextrin | Water-Ethanol | Room Temperature | Water-soluble, eco-benign supramolecular catalyst. | researchgate.net |

| Ammonium Acetate | Solvent-Free | Ultrasonic Irradiation, Room Temp. | Fast, efficient, high atom economy. | bhu.ac.in |

In Depth Spectroscopic Characterization and Structural Analysis of 5 Benzylidenepyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis of 5-Benzylidenepyrrolidin-2-one

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed.

The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.27 and 7.41 ppm. thieme-connect.com The vinylic proton (=CH) on the exocyclic double bond resonates as a quartet at approximately δ 6.54 ppm. thieme-connect.com The methylene (B1212753) protons (-CH2-) within the pyrrolidinone ring show signals at different chemical shifts. The protons at position 3 of the ring appear as a multiplet around δ 3.66 ppm, while the protons at position 4 are observed as a multiplet around δ 3.75-3.69 ppm. thieme-connect.com The NH proton of the lactam ring typically shows a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Phenyl-H | 7.41–7.27 | m | thieme-connect.com |

| =CH | 6.54 | q | thieme-connect.com |

| CH₂ (position 4) | 3.75–3.69 | m | thieme-connect.com |

| CH₂ (position 3) | 3.66 | m | thieme-connect.com |

Carbon-13 (¹³C) NMR Spectroscopic Analysis of this compound

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the lactam ring is typically observed in the downfield region, around δ 170-180 ppm. The carbons of the phenyl group resonate in the aromatic region, generally between δ 125 and 140 ppm. The quaternary carbon of the phenyl ring attached to the double bond appears at a distinct chemical shift within this range. The vinylic carbons of the exocyclic double bond also show characteristic signals. The carbon atom of the double bond attached to the phenyl group (=C-Ph) and the carbon atom attached to the pyrrolidinone ring (=CH) have different chemical shifts. The methylene carbons (-CH2-) of the pyrrolidinone ring appear in the upfield region of the spectrum. Based on similar compounds, the C-2 and C-3 carbons have been attributed to signals at 154.4 and 116.5 ppm, respectively. researchgate.net

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O | ~170-180 | |

| C-2 | 154.4 | researchgate.net |

| Phenyl-C | ~125-140 | |

| C-3 | 116.5 | researchgate.net |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and determining the stereochemistry of a molecule. nih.govucl.ac.uk

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org In this compound, COSY spectra would show cross-peaks between the vinylic proton and the adjacent methylene protons of the pyrrolidinone ring, as well as between the different methylene protons within the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment reveals one-bond correlations between protons and the carbon atoms they are directly attached to. libretexts.orgcolumbia.edu An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. libretexts.orgcolumbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For example, correlations would be expected between the vinylic proton and the carbons of the phenyl ring, as well as the carbonyl carbon of the lactam.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. rtilab.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. rtilab.combruker.com The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

A strong absorption band is typically observed in the region of 1650-1700 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) of the lactam. The N-H stretching vibration of the lactam appears as a broad band in the range of 3200-3400 cm⁻¹. The C=C stretching vibration of the exocyclic double bond and the aromatic ring usually appear in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands that is unique to the molecule. msu.eduredalyc.orglibretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Lactam) | Stretching | 3200-3400 | |

| C-H (Aromatic) | Stretching | 3000-3100 | |

| C-H (Aliphatic) | Stretching | 2850-2960 | libretexts.org |

| C=O (Lactam) | Stretching | 1650-1700 | |

| C=C (Alkene & Aromatic) | Stretching | 1600-1650 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. mdpi.comriverd.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C=C stretching vibrations of the phenyl ring and the exocyclic double bond would be expected to show strong signals. The symmetric stretching of the C-C bonds within the aromatic ring would also be prominent. The carbonyl (C=O) stretching vibration may be weaker in the Raman spectrum compared to the FT-IR spectrum. The aliphatic C-H stretching and bending vibrations would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu For an organic molecule like this compound, the absorption of UV light is expected to induce electronic transitions, primarily π → π* transitions, due to the presence of a conjugated system. bath.ac.uk

The key structural feature of this compound relevant to UV-Vis spectroscopy is the conjugated system formed by the benzene (B151609) ring, the exocyclic double bond, and the carbonyl group of the lactam ring. This extended π-electron system constitutes the primary chromophore of the molecule. msu.edu The electronic transitions within this system are expected to result in strong absorption bands in the UV region. Specifically, the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition) is the most likely event. nih.gov The conjugation between the aromatic ring and the α,β-unsaturated amide system would shift the absorption maximum (λmax) to a longer wavelength compared to the non-conjugated components individually, a phenomenon known as a bathochromic or red shift.

While precise absorption maxima (λmax) and molar absorptivity (ε) values are not available from existing literature, it is anticipated that the principal absorption band for this compound would appear in the 250-350 nm range, characteristic of such conjugated enone systems.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. libretexts.org The molecular weight of this compound (C₁₁H₁₁NO) is 173.08 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule that has lost one electron, known as the molecular ion (M•+), would be observed at a mass-to-charge ratio (m/z) of 173.

The molecular ion of this compound is expected to be relatively stable due to the conjugated system, but it would also undergo characteristic fragmentation upon electron impact. chemguide.co.uk Predicted fragmentation pathways would likely involve cleavages that lead to the formation of stable carbocations or neutral losses of small molecules.

Expected Fragmentation Pathways:

Loss of CO: A common fragmentation for cyclic ketones and amides is the loss of a neutral carbon monoxide molecule (28 Da). This would result in a fragment ion at m/z 145.

Benzylic Cleavage: Cleavage of the bond between the pyrrolidinone ring and the benzylidene group could yield a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, a very common fragment for benzyl-containing compounds. acdlabs.com

Cleavage of the Phenyl Group: Loss of the phenyl radical (C₆H₅•, 77 Da) from the molecular ion would produce a fragment at m/z 96.

Retro-Diels-Alder Type Reactions: Fragmentation of the pyrrolidinone ring itself could lead to various smaller ions.

A data table summarizing these predicted key fragments is provided below. It is important to note that these are theoretical values, as experimental data is not available.

| Predicted m/z | Predicted Ion/Fragment Structure | Comments |

| 173 | [C₁₁H₁₁NO]⁺ | Molecular Ion (M•+) |

| 145 | [M - CO]⁺ | Loss of neutral carbon monoxide from the lactam ring. |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion via cleavage and rearrangement. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the benzylidene group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry in the solid state.

A crystal structure for this compound has not been reported in the searched crystallographic databases. A successful analysis would first require the growth of a suitable single crystal of the compound. rsc.org The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

If a crystal structure were available, it would provide conclusive evidence for the geometry of the exocyclic double bond (E or Z configuration) and the planarity of the conjugated system. The crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-H proton and the carbonyl oxygen, which would likely form dimeric or polymeric structures in the solid state.

A hypothetical data table for crystallographic data is shown below. The values are placeholders, as no experimental structure has been published.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₁H₁₁NO |

| Formula Weight | 173.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Mechanistic Investigations of Reactions Involving 5 Benzylidenepyrrolidin 2 One

Analysis of Reaction Pathways and Elementary Steps

The formation and subsequent reactions of 5-benzylidenepyrrolidin-2-one can proceed through various pathways, often involving a series of elementary steps. One common synthetic route to related N-substituted 2-benzylidenepyrrolidin-5-ones is the Wittig reaction. The generally accepted mechanism for the Wittig reaction involves the initial formation of a betaine (B1666868) intermediate, followed by its decomposition to an oxaphosphetane, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide.

In the context of synthesizing pyrrolidine (B122466) derivatives, multi-component reactions are also prevalent. For instance, the reaction of an aromatic aldehyde, aniline (B41778), and ethyl 2,4-dioxovalerate to form a 3-pyrroline-2-one (B142641) derivative is proposed to proceed through an initial acid-catalyzed condensation of the aldehyde and aniline to form an imine intermediate. This is followed by protonation to an iminium species, which then participates in subsequent cyclization steps. beilstein-journals.org While not directly involving this compound, these pathways for similar structures provide a framework for understanding its potential reaction mechanisms.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to substantiating proposed reaction mechanisms. In the synthesis of pyrrolidines from chalcones and N-benzylidene benzylamine, a proposed mechanism involves the formation of an intermediate that undergoes intramolecular cyclization. researchgate.net The disappearance of this intermediate can be monitored over time to study the kinetics of the cyclization step. researchgate.net

For the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from a 3-pyrroline-2-one derivative, computational studies have been employed to explore the reaction mechanism in detail. beilstein-journals.org These theoretical investigations help in identifying plausible intermediate structures and understanding their relative stabilities. In many reactions involving pyrrolidinone scaffolds, intermediates such as iminium ions or enolates are often postulated, and their existence can sometimes be inferred from the final product distribution and isotopic labeling studies.

Elucidation of Transition State Structures

Transition state structures represent the highest energy point along a reaction coordinate and are pivotal in determining the rate and selectivity of a chemical reaction. Due to their transient nature, transition states are challenging to observe experimentally. Consequently, computational methods, such as density functional theory (DFT), are frequently employed to elucidate their structures and energies.

For cycloaddition reactions, which are a common method for synthesizing heterocyclic rings, the distortion/interaction or activation strain model can be used to analyze the activation barriers. This model dissects the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. nih.gov In the context of reactions involving pyrrolidinone-related structures, computational studies have been used to analyze the free energy barriers of transition states, providing insights into the reaction mechanism. For example, in a metal-free [5+1] cycloaddition reaction, theoretical calculations helped to understand that a hydrogen bond in the transition state could lower the free energy barrier. rsc.org

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by factors such as reactant concentrations. The relationship between the reaction rate and the concentrations of reactants is expressed by the rate law. photophysics.comscribd.comyoutube.com For a generic reaction, the rate law is given by the equation: rate = k[A]ⁿ[B]ᵐ, where k is the rate constant, and n and m are the reaction orders with respect to reactants A and B. photophysics.comscribd.com These orders must be determined experimentally. scribd.com

A study on the kinetics of the formation of pyrrolidines from chalcones and a Schiff base treated the reaction as a pseudo-first-order process to simplify the kinetic analysis. The rate constants were found to be dependent on substituent groups and steric hindrance. researchgate.net The variation of reaction rates with temperature allowed for the determination of Arrhenius parameters and the entropy of activation. researchgate.net

The following interactive table presents hypothetical kinetic data for a reaction involving this compound to illustrate how a rate law can be determined.

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |

From this data, doubling the concentration of this compound (Experiment 1 vs. 2) doubles the rate, indicating the reaction is first order with respect to this reactant. Doubling the concentration of Reactant B (Experiment 1 vs. 3) quadruples the rate, indicating the reaction is second order with respect to Reactant B. Therefore, the rate law would be: Rate = k[this compound][Reactant B]².

Stereochemical Outcomes and Control in this compound Reactions

Stereoselective synthesis is a critical aspect of modern organic chemistry, aiming to produce a specific stereoisomer of a chiral product. iupac.org In reactions involving this compound, new stereocenters can be created, and controlling the stereochemical outcome is often a primary objective.

The diastereoselective synthesis of densely substituted pyrrolidines can be achieved through 1,3-dipolar cycloaddition reactions. nih.gov In such reactions, the use of chiral auxiliaries or catalysts can influence the facial selectivity of the approach of the reactants, leading to the preferential formation of one diastereomer over others. nih.gov Computational studies can also be employed to understand the origins of diastereoselectivity by analyzing the transition state energies leading to different stereoisomers. nih.gov

Enantioselective synthesis of functionalized pyrrolidines can be achieved through various strategies, including photo-enzymatic cascade reactions. rsc.org While not specifically demonstrated for this compound, these advanced methodologies highlight the potential for achieving high levels of stereocontrol in the synthesis of complex pyrrolidine derivatives. The development of stereoselective methods for reactions involving this compound would be of significant interest for the synthesis of biologically active compounds.

Computational Chemistry and Theoretical Modeling of 5 Benzylidenepyrrolidin 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Benzylidenepyrrolidin-2-one, DFT studies offer a detailed understanding of its geometry, electronic properties, and reactivity.

Geometry Optimization and Vibrational Frequency Analysis

Vibrational frequency analysis not only confirms the stability of the optimized geometry but also provides a theoretical infrared (IR) spectrum. malayajournal.org The calculated vibrational modes can be assigned to specific functional groups within the molecule, such as the C=O stretching of the lactam, the C=C stretching of the benzylidene group, and the N-H stretching of the pyrrolidinone ring.

Interactive Data Table: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Pyrrolidinone | 3450 |

| C-H Stretch (Aromatic) | Benzylidene | 3100-3000 |

| C=O Stretch | Lactam | 1750 |

| C=C Stretch (Alkene) | Benzylidene | 1650 |

| C=C Stretch (Aromatic) | Benzylidene | 1600-1450 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. deeporigin.com

For this compound, the HOMO is typically localized on the electron-rich benzylidene ring and the nitrogen atom of the lactam, while the LUMO is distributed over the conjugated system, including the carbonyl group. This distribution suggests that the molecule can act as both an electron donor and acceptor in different reactions.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. nih.govekb.eg The MESP map displays regions of positive and negative electrostatic potential on the molecular surface. In the MESP map of this compound, the negative potential (red and yellow regions) is concentrated around the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. nih.govekb.eg The positive potential (blue regions) is typically found around the hydrogen atoms, particularly the N-H proton of the lactam ring. ekb.eg

Global Reactivity Descriptors (e.g., chemical hardness, softness, electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. deeporigin.comnih.gov Key descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The ability to attract electrons, calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).

Interactive Data Table: Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Hardness (η) | 2.35 eV |

| Chemical Softness (S) | 0.43 eV⁻¹ |

| Electronegativity (χ) | 4.15 eV |

| Electrophilicity Index (ω) | 3.67 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvents. mdpi.commdpi.com For this compound, MD simulations can reveal the preferred conformations of the molecule in different solvents and at various temperatures.

These simulations can show the rotational freedom around the single bond connecting the benzylidene group to the pyrrolidinone ring, which can influence the molecule's biological activity and physical properties. Furthermore, MD simulations can elucidate the nature of solvent-solute interactions, such as hydrogen bonding between the lactam's N-H and C=O groups and polar solvent molecules. semanticscholar.org This information is crucial for understanding the solubility and stability of the compound in different media. ksu.edu.saresearchgate.net

Quantum Chemical Calculations for Thermochemical Properties and Reaction Energetics

Quantum chemical calculations are instrumental in determining the thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. These properties are essential for understanding the molecule's stability and its behavior in chemical reactions.

In Silico Drug Design and Virtual Screening Applications for this compound Analogues

In silico drug design and virtual screening are powerful computational techniques that have become integral to the discovery and development of new therapeutic agents. These methods allow for the rapid screening of vast chemical libraries against specific biological targets, significantly reducing the time and cost associated with traditional drug discovery pipelines. The this compound scaffold and its analogues, which feature the prominent benzylidene motif, are frequently explored in such computational studies to identify novel drug candidates for a range of diseases.

Virtual screening campaigns can be broadly categorized into two main approaches: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein to dock and score potential ligands, predicting their binding affinity and mode. Ligand-based virtual screening (LBVS) utilizes the structural information of known active compounds to identify new molecules with similar properties. These strategies are often employed to explore the therapeutic potential of new chemical entities, including analogues built upon the benzylidene framework. cam.ac.uknih.gov

Applications in Antimicrobial Drug Discovery

The rising threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Computational methods are pivotal in identifying new scaffolds and elucidating their mechanisms of action. Analogues containing the 5-benzylidene moiety, such as 5-benzylidene-thiazolidinones and related heterocyclic hybrids, have been the focus of in silico studies to discover new antimicrobial compounds. nih.gov

Molecular docking is a key tool in these investigations, used to predict how these compounds interact with essential microbial enzymes. For example, studies have explored the binding of 5-benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones to bacterial and fungal protein targets. Docking analyses suggested that these compounds may exert their antibacterial effects by inhibiting enzymes like E. coli MurB, which is crucial for peptidoglycan biosynthesis. nih.govmdpi.com Similarly, their antifungal activity has been computationally linked to the inhibition of fungal enzymes such as 14α-lanosterol demethylase (CYP51) and dihydrofolate reductase from Candida albicans. nih.gov Further research on related triazole-thiazolinone hybrids has identified Staphylococcus aureus DNA gyrase as another potential target. ijper.org

Table 1: Molecular Docking Targets for Benzylidene-based Scaffolds in Antimicrobial Research

| Compound Class | Potential Protein Target | Organism | Therapeutic Area |

|---|---|---|---|

| 5-Benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | MurB | Escherichia coli | Antibacterial |

| 5-Benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | CYP51 (14α-lanosterol demethylase) | Candida albicans | Antifungal |

| 5-Benzylideno-2-adamantylthiazol[3,2-b] nih.govnih.govresearchgate.nettriazol-6(5H)ones | DNA Gyrase | Staphylococcus aureus | Antibacterial |

Applications in Anticancer Drug Discovery

The benzylidene scaffold is also prominent in the design of potential anticancer agents. Virtual screening has been successfully employed to identify inhibitors of key proteins involved in cancer progression. One such target is Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that is overexpressed in various cancers, including glioblastoma and lymphoma. nih.gov

In one notable study, a molecular docking-based virtual screening campaign identified a series of 5-benzylidene-2-phenylthiazolones as novel and potent PRMT5 inhibitors. nih.gov The screening of chemical databases led to the identification of initial hits, which were then biologically evaluated. The most active compounds demonstrated significant anti-proliferative activity against the MV4-11 leukemia cell line, with EC₅₀ values in the low micromolar range. nih.gov Subsequent molecular dynamics simulations were used to verify the probable binding modes of these inhibitors within the PRMT5 active site, providing a structural basis for their activity and a foundation for further optimization. nih.gov

Table 2: Biological Activity of 5-Benzylidene-2-phenylthiazolone PRMT5 Inhibitors Identified via Virtual Screening

| Compound ID | PRMT5 Enzymatic IC₅₀ (µM) | MV4-11 Cell Proliferation EC₅₀ (µM) |

|---|---|---|

| Hit 5 | 0.77 | < 10 |

| Hit 19 | Not specified | < 10 |

Data sourced from a study on PRMT5 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational technique that complements virtual screening. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed analogues and for guiding lead optimization. nih.gov

For instance, 2D and 3D-QSAR studies have been conducted on benzylidene-containing heterocyclic compounds, such as triazole-thiazolinone derivatives, to understand the structural requirements for their antimicrobial activity. ijper.org These models help identify key physicochemical and structural features (descriptors) that correlate with potency. A statistically robust QSAR model is characterized by high correlation coefficient (r²) and cross-validated correlation coefficient (q²) values, indicating its predictive power. ijper.org Such models have been successfully developed for benzylidene hydrazine (B178648) benzamides to predict their anticancer activity against human lung cancer cell lines. researchgate.netunair.ac.id

Table 3: QSAR Model Validation for Antimicrobial Activity of Triazole-Thiazolinone Derivatives

| QSAR Model Type | Correlation Coefficient (r²) | Cross-validated Coefficient (q²) |

|---|---|---|

| 2D QSAR | 0.9000 | Not specified |

| 3D QSAR | Not specified | 0.8730 |

Data from a QSAR study on triazole-thiazolinone derivatives. ijper.org

Biological Activity and Mechanistic Underpinnings of 5 Benzylidenepyrrolidin 2 One Analogues

Anticancer and Anti-proliferative Mechanistic Investigations

The induction of apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. mdpi.com Analogues of 5-benzylidenepyrrolidin-2-one have demonstrated the ability to trigger this process through various cellular pathways.

One key pathway involves the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. mdpi.com This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins such as Bax. mdpi.com The balance between these opposing factions dictates the cell's fate. mdpi.com Studies on related compounds, such as PYRROLO[1,2-b] nih.govresearchgate.netnih.govBENZOTHIADIAZEPINES (PBTDs), have shown that they can induce apoptosis by down-regulating the expression of Bcl-2 and up-regulating the expression of Bax in leukemia cells (K562). nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, a pivotal event in the apoptotic cascade. nih.gov

The release of cytochrome c, in turn, activates a cascade of cysteine-aspartic proteases known as caspases. mdpi.com These enzymes are the executioners of apoptosis. Research has shown that treatment with PBTDs results in the activation of caspase-3, which is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the cleavage of poly(ADP-ribose)polymerase (PARP). nih.gov Overexpression of Bcl-2 has been found to inhibit this PBTD-induced apoptosis by preventing cytochrome c release and subsequent caspase-3 activation. nih.gov

Furthermore, some benzimidazole (B57391) analogues have been shown to induce mitochondria-related apoptotic cascades, including the phosphorylation of Bcl-2 and Bcl-xL, downregulation of Mcl-1, and the formation of a truncated Bad fragment, which is a more potent apoptosis inducer. nih.gov This is coupled with the activation of caspase-9 and -3. nih.gov Similarly, 2-thioxo-imidazolidin-4-one derivatives have been observed to drive apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the levels of caspase-9 and caspase-3. mdpi.com

The c-Jun N-terminal kinase (JNK) signaling pathway also plays a significant role in the apoptotic process induced by some of these compounds. nih.gov Activation of JNK can stimulate the mitochondria-related apoptotic cascades. nih.gov For instance, a benzimidazole analogue, PPTMB, was found to stimulate JNK phosphorylation, and a specific JNK inhibitor significantly reduced the apoptotic effects of the compound, highlighting the crucial role of this pathway. nih.gov

Table 1: Effect of Selected Compounds on Apoptotic Markers

| Compound Class | Cell Line | Effect on Bcl-2 Family | Caspase Activation | Other Key Findings |

| PYRROLO[1,2-b] nih.govresearchgate.netnih.govBENZOTHIADIAZEPINES (PBTDs) | K562 (Leukemia) | Down-regulation of Bcl-2, Up-regulation of Bax nih.gov | Activation of Caspase-3 nih.gov | Induces DNA fragmentation and PARP cleavage. nih.gov |

| Benzimidazole analogue (PPTMB) | Prostate Cancer Cells | Phosphorylation of Bcl-2 and Bcl-xL, Mcl-1 down-regulation, truncated Bad formation nih.gov | Activation of Caspase-9 and -3 nih.gov | JNK phosphorylation is critical for apoptosis. nih.gov |

| 2-Thioxo-imidazolidin-4-one derivatives | HepG2 (Liver Cancer) | Reduced Bcl-2 expression mdpi.com | Increased levels of Caspase-9 and -3 mdpi.com | Inhibits the PI3K/AKT pathway. mdpi.com |

The cell cycle is a fundamental process that governs cell division and proliferation. mdpi.com It is tightly regulated, and its dysregulation is a hallmark of cancer. mdpi.com Some analogues of this compound exert their anticancer effects by interfering with the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases. This arrest prevents cancer cells from dividing and can ultimately trigger apoptosis.

For example, a benzimidazole derivative, PPTMB, has been shown to induce a G2/M arrest in the cell cycle of human prostate cancer cells. nih.gov This arrest is associated with the disruption of microtubule dynamics. nih.gov The compound was found to directly act on tubulin, leading to mitotic arrest, which is characterized by sustained high levels of cyclin B1 expression and Cdk1 activation. nih.gov The regulation of the cell cycle involves a complex interplay of proteins, and the ability to measure markers such as cyclin B1, phosphorylated retinoblastoma protein (pRb), and phosphorylated histone H3 (pHH3) allows for the clear delineation of the different phases of the cell cycle. nih.gov

Similarly, certain 2-thioxoimidazolidin-4-one derivatives have been found to arrest the cell cycle at the G2/M phase in liver cancer cells. mdpi.com This effect is often linked to the modulation of key regulatory genes. For instance, one such derivative was shown to enhance the expression of the p53 gene, a well-known tumor suppressor that plays a crucial role in cell cycle control and apoptosis induction. mdpi.com

It is important to note that while thymidine (B127349) analogues are powerful tools for studying DNA synthesis and cell cycle progression, they can also have effects on the very processes they are meant to measure. plos.org Therefore, careful optimization of experimental conditions is necessary to mitigate these effects. plos.org

Table 2: Impact of this compound Analogues on Cell Cycle Progression

| Compound/Analogue Class | Cell Line | Phase of Cell Cycle Arrest | Key Molecular Events |

| Benzimidazole derivative (PPTMB) | Human Prostate Cancer Cells | G2/M nih.gov | Disruption of microtubule dynamics, sustained cyclin B1 expression, Cdk1 activation. nih.gov |

| 2-Thioxoimidazolidin-4-one derivatives | HepG2 (Liver Cancer) | G2/M mdpi.com | Enhanced expression of p53. mdpi.com |

A crucial aspect of an effective anticancer agent is its ability to selectively target and kill cancer cells while sparing normal, healthy cells. This selectivity minimizes the side effects commonly associated with cancer chemotherapy. Analogues of this compound have demonstrated such selective cytotoxicity, and the underlying mechanisms are an area of active investigation.

One mechanism of selectivity is related to the differential susceptibility of cancer cells and normal cells to drugs that target the cell cycle. nih.gov Since cancer cells are characterized by rapid and uncontrolled proliferation, they are often more vulnerable to agents that interfere with cell division. mdpi.com For instance, the benzimidazole analogue PPTMB showed a 10-fold higher potency against prostate cancer cells compared to normal prostate cells and scarcely induced apoptosis in normal cells even at higher doses. nih.gov

Another factor contributing to selective cytotoxicity is the overexpression of certain proteins in cancer cells, which can sometimes be exploited. The phenomenon of "collateral sensitivity" has been observed, where multidrug-resistant (MDR) cancer cells, which are often characterized by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), show increased sensitivity to certain compounds. mdpi.com For example, piperine, a phytochemical, was found to be more cytotoxic to MDR leukemic cells that overexpress P-gp compared to the parental non-resistant cells. mdpi.com This suggests that the presence of P-gp can, in some cases, render cells more susceptible to specific agents.

The cytotoxic effects of these compounds are often evaluated across a panel of different cancer cell lines to determine their spectrum of activity. For example, novel derivatives of 5-benzylidene-2,4-thiazolidinediones showed varying degrees of cytotoxicity across seven different cancer cell lines, with one compound exhibiting a particularly marked effect against breast cancer (MCF7), leukemia (K562), and nasopharyngeal cancer (GURAV) cell lines. nih.gov Similarly, some geldanamycin (B1684428) derivatives exhibited selective cytotoxicity toward certain cancer cells at lower concentrations. japsonline.com The evaluation of cytotoxicity is often quantified by the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro. researchgate.netmdpi.com

Table 3: Selective Cytotoxicity of this compound Analogues and Related Compounds

| Compound/Analogue Class | Cancer Cell Line(s) | Normal Cell Line(s) | Selectivity Observation |

| Benzimidazole derivative (PPTMB) | Prostate Cancer Cells | Normal Prostate Cells | 10-fold higher potency against cancer cells. nih.gov |

| Piperine | MDR Leukemic Cells (Lucena-1, FEPS) | K562 (Parental Leukemic) | More cytotoxic to MDR cells, suggesting collateral sensitivity. mdpi.com |

| 5-Benzylidene-2,4-thiazolidinedione derivative (3e) | MCF7 (Breast), K562 (Leukemia), GURAV (Nasopharyngeal) | Not specified | Showed most marked effect in these cell lines. nih.gov |

| Geldanamycin derivatives | MCF-7 (Breast), HepG2 (Hepatocellular) | Vero (Normal) | More toxic to some cancer cells than normal cells. japsonline.com |

Antimicrobial Activity and Mechanistic Insights

The cell membrane is a vital barrier in microorganisms, and its disruption is a common mechanism of action for many antimicrobial agents. Some analogues of this compound are believed to exert their antimicrobial effects by compromising the integrity of this membrane.

Studies on antimicrobial peptides, for instance, have provided insights into how membrane disruption occurs. These peptides can cause membrane depolarization and increase the permeability of the bacterial cell membrane. nih.gov This can be visualized using fluorescent dyes like SYTO-9 and propidium (B1200493) iodide (PI). nih.gov SYTO-9 can permeate all bacterial membranes and stains the cells green, while PI can only enter cells with damaged membranes, staining them red. nih.gov An increase in red fluorescence is therefore indicative of compromised membrane integrity. nih.gov

Scanning electron microscopy has further revealed the morphological changes that occur in bacteria upon treatment with membrane-disrupting agents. nih.gov These can range from extensive budding on the cell surface to complete cell disruption and release of the cellular contents. nih.gov For example, the antimicrobial peptide NCR335 was shown to cause the complete release of the cell content in Listeria monocytogenes. nih.gov

While direct studies on this compound analogues are needed to confirm this mechanism, the principles of membrane disruption observed with other antimicrobial compounds provide a strong basis for investigation.

In addition to disrupting the cell membrane, another key antimicrobial strategy is the inhibition of essential metabolic pathways within the microbe. This can effectively starve the microorganism of the necessary components for growth and survival.

One example of this mechanism can be seen in the action of 5-nitroimidazoles against anaerobic bacteria like Bacteroides fragilis. nih.gov In susceptible strains, these drugs are metabolized through a reduction pathway that leads to the formation of toxic radical species. nih.gov However, in resistant strains, a different metabolic pathway is activated. These resistant strains possess genes, such as nimA, which encode for a 5-nitroimidazole reductase. nih.gov This enzyme reduces the drug to a non-toxic amine derivative, preventing the formation of the toxic metabolites and thus conferring resistance. nih.gov This highlights how the specific metabolic capabilities of a microorganism can determine its susceptibility to a drug.

Future research into this compound analogues could explore their potential to inhibit specific microbial enzymes or metabolic pathways that are essential for the survival of pathogenic microorganisms.

Antibiofilm Activities of this compound Derivatives

The formation of bacterial biofilms presents a significant challenge in healthcare, as these communities of microorganisms exhibit increased resistance to conventional antibiotics. nih.govumz.ac.ir Consequently, there is a growing need for novel antimicrobial agents that can effectively target and disrupt these resilient structures. umz.ac.ir Derivatives of this compound have emerged as a promising class of compounds with demonstrated antibiofilm capabilities.

Research has shown that certain this compound analogues can inhibit biofilm formation by various pathogenic bacteria. For instance, a study on 4-benzylidene-2-methyl-oxazoline-5-one, a structurally related compound, revealed its ability to prevent biofilm formation in Staphylococcus aureus at concentrations below its minimum inhibitory concentration (sub-MIC). umz.ac.ir This compound was found to reduce the expression of the icaA gene, which is crucial for the production of the polysaccharide matrix that encases the biofilm. umz.ac.ir

The antibiofilm activity of these derivatives is often associated with their ability to interfere with bacterial adhesion and the production of extracellular polymeric substances (EPS), which are essential for the structural integrity of the biofilm. nih.govnih.gov Some compounds, like the designed cyclic analogue of gomesin (B1576526), [G1K,K8R]cGm, have demonstrated potent activity against pre-formed biofilms of S. aureus by causing morphological changes and permeabilizing the bacterial membranes within the biofilm. nih.gov

Furthermore, the antibiofilm potential of various heterocyclic compounds, including those with structures analogous to this compound, has been widely documented. nih.govchiet.edu.egactabiomedica.ru For example, some coumarin (B35378) derivatives have been shown to inhibit biofilm formation in Staphylococcus aureus, Escherichia coli, and Chromobacterium violaceum. chiet.edu.eg Similarly, polyfunctional benzimidazole derivatives have demonstrated inhibitory effects on E. coli biofilms. actabiomedica.ru The mechanisms underlying these activities are diverse and can include the disruption of bacterial cell signaling, degradation of the biofilm matrix, and downregulation of genes responsible for biofilm formation. mdpi.com

Table 1: Examples of Compounds with Antibiofilm Activity

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-Benzylidene-2-methyl-oxazoline-5-one | Staphylococcus aureus, Micrococcus luteus, Proteus sp. | Prevents biofilm formation, reduces icaA gene expression | umz.ac.ir |

| [G1K,K8R]cGm (cyclic gomesin analogue) | Staphylococcus aureus | Kills biofilm-embedded cells, causes morphological changes | nih.gov |

| Coumarin derivatives | Staphylococcus aureus, Escherichia coli, Chromobacterium violaceum | Inhibit biofilm formation | chiet.edu.eg |

| Polyfunctional benzimidazole derivatives | Escherichia coli | Inhibit biofilm formation | actabiomedica.ru |

| 2-aminoimidazole derivatives | Methicillin-resistant S. aureus (MRSA), A. baumannii, P. aeruginosa, V. cholerae, K. pneumoniae, Shigella boydii | Prevent and dissipate biofilms | nih.gov |

| Indole derivatives | Various bacteria | Affect bacterial cell signaling and gene expression related to biofilms | nih.gov |

Enzyme Inhibition Studies and Mechanisms of Action

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They are crucial for regulating metabolic pathways and are the basis for many pharmaceutical drugs. libretexts.orglibretexts.org The study of enzyme inhibition by this compound analogues provides insight into their potential therapeutic applications.

Competitive Enzyme Inhibition

Competitive inhibition occurs when an inhibitor, which often structurally resembles the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. libretexts.orgsavemyexams.comnih.gov The inhibitor and substrate are in direct competition for the same binding site. researchgate.net The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. libretexts.orgnih.gov

Several studies have investigated this compound derivatives and related heterocyclic compounds as competitive enzyme inhibitors. For instance, a series of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives were designed and evaluated as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov These compounds were developed based on previous studies indicating their potential to interact with the active site of this enzyme. nih.gov

Non-Competitive and Uncompetitive Enzyme Inhibition

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. savemyexams.commicrobenotes.com This binding event alters the enzyme's conformation, which in turn reduces its catalytic efficiency, regardless of whether the substrate is bound. bgc.ac.inmedicoapps.orgsigmaaldrich.com Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be reversed by increasing the substrate concentration. libretexts.orgbgc.ac.in

Uncompetitive inhibition is a less common form where the inhibitor binds only to the enzyme-substrate (ES) complex. microbenotes.commedicoapps.org This type of inhibition is more effective at higher substrate concentrations because the formation of the ES complex is a prerequisite for inhibitor binding. nih.gov An example of uncompetitive inhibition is the action of phenylalanine on placental alkaline phosphatase. medicoapps.org While specific examples of this compound derivatives acting as non-competitive or uncompetitive inhibitors are not extensively detailed in the provided context, the general principles of these inhibition types are well-established for various enzyme systems. nih.govnih.gov

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.netnih.gov This method is instrumental in understanding the binding modes of potential inhibitors and in rational drug design. mdpi.comrasayanjournal.co.in

Numerous studies have employed molecular docking to investigate the interactions between this compound analogues and their target enzymes. For example, docking studies of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones with E. coli MurB and C. albicans CYP51 have helped to elucidate their potential antibacterial and antifungal mechanisms, respectively. mdpi.com

Docking analyses provide valuable information on binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-ligand complex. scielo.org.zamdpi.commdpi.com These computational insights, when correlated with experimental data, can guide the synthesis of more potent and selective inhibitors. jmchemsci.comsemanticscholar.org For instance, molecular docking of benzimidazolone derivatives against HIV-1 reverse transcriptase identified key interactions and led to the selection of promising inhibitor candidates. jmchemsci.com

Table 2: Representative Molecular Docking Results for Heterocyclic Inhibitors

| Ligand/Derivative Class | Target Enzyme (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference(s) |

|---|---|---|---|---|

| Benzimidazolone derivative (L15) | HIV-1 RT (wild-type) | -11.5 | - | jmchemsci.com |

| Benzimidazolone derivative (L17) | HIV-1 RT (wild-type) | -11.4 | - | jmchemsci.com |

| Oxazepine derivative (7d) | Cyclooxygenase-2 | -109.2 | TYR:371, HIS:75, ALA:513, VAL:335, LEU:338 | rasayanjournal.co.in |

| Oxazepine derivative (8h) | Cyclooxygenase-2 | -102.6 | LEU:338, VAL:335, SER:339 | rasayanjournal.co.in |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivatives | C. albicans CYP51 (5V5Z) | Not specified | Not specified | mdpi.com |

| Bis(indolyl)pyridine analogue (7c) | DNA gyrase B (6F86) | -22.31 | Arg76 | mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for the observed effects.

For derivatives of this compound and related heterocyclic systems, SAR studies have revealed important insights. For instance, the nature and position of substituents on the benzylidene ring can significantly impact the compound's biological activity. The introduction of various arylidene groups at the 5-position of the thiazolidinone core, a structure related to pyrrolidin-2-one, has been a common strategy to modulate physicochemical properties like hydrophobicity and steric hindrance, thereby influencing bioactivity. mdpi.com

In the context of enzyme inhibition, SAR studies help to optimize the fit of the inhibitor within the enzyme's active site. For example, in the development of thiazole-sulfonamide derivatives as Alzheimer's inhibitors, the position of substituents on the aromatic rings was found to be crucial for their biological potential. semanticscholar.org Similarly, for 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives targeting PTP1B, the specific substitutions on the benzylidene moiety led to a range of inhibitory potencies. nih.gov These studies underscore the importance of systematic structural modifications to enhance the desired biological activity and selectivity of this compound analogues.

Systematic Structural Modifications and Their Impact on Biological Efficacy

The biological activity of this compound analogues is profoundly influenced by structural modifications to both the benzylidene and the pyrrolidin-2-one moieties. Structure-activity relationship (SAR) studies on closely related compounds, such as benzylideneindolin-2-ones and other pyrrolidinone derivatives, have provided valuable insights into how different substituents affect their therapeutic potential, particularly as anticancer agents targeting protein kinases. nih.govmdpi.commdpi.com

The pyrrolidin-2-one ring is a core component that can be modified to alter the compound's selectivity and potency. For instance, in the broader class of pyrrole (B145914) indolin-2-one derivatives, modifications to the pyrrole moiety, such as lactamization or lactonization, have been shown to shift the selectivity towards different cyclin-dependent kinases (CDKs). mdpi.com Furthermore, the introduction of various substituents on the nitrogen atom of the pyrrolidin-2-one ring can significantly impact biological activity.

The benzylidene group offers a versatile point for modification, where the introduction of different substituents on the phenyl ring can modulate the compound's interaction with its biological target. SAR studies on benzylideneacetophenones have shown that the presence of electron-donating groups at the para-position of the phenyl ring can enhance anti-inflammatory and antioxidant activities. rsc.org In the context of anticancer activity, the substitution pattern on the benzylidene ring of (E)-3-benzylideneindolin-2-one derivatives plays a crucial role in their potency as Aurora A kinase inhibitors. nih.govnih.gov

A series of (E)-3-benzylideneindolin-2-one derivatives were synthesized and evaluated as potential allosteric inhibitors of Aurora A kinase. The inhibitory effects of these compounds were found to be highly dependent on the substituents on the benzylidene ring. nih.govnih.gov

| Compound | Substituent on Benzylidene Ring | Aurora A Kinase Inhibition (IC50 in µM) |

| AK09 | 4-trifluoromethoxy | Strong |

| AK34 | 4-chloro | 1.68 |

| AK35 | 4-bromo | Strong |

| AK06 | 3,4-dichloro | Strong |

| AK10 | 3-chloro-4-fluoro | Strong |

This table presents a selection of (E)-3-benzylideneindolin-2-one derivatives and their inhibitory activity against Aurora A kinase, highlighting the impact of different substituents on the benzylidene ring. Data sourced from nih.govnih.gov.

These findings suggest that specific substitutions on the benzylidene ring are critical for achieving potent biological activity. The data indicates that halogen substitutions at the para-position of the benzylidene ring contribute significantly to the inhibitory potency against Aurora A kinase.

Identification of Pharmacophore Features for Optimized Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.govdrugbank.com For this compound analogues acting as kinase inhibitors, the key pharmacophoric features can be inferred from studies on structurally related compounds. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which are crucial for the interaction with the ATP-binding site or allosteric sites of kinases. mdpi.comnih.gov

In the case of (E)-3-benzylideneindolin-2-one derivatives targeting Aurora A kinase, molecular docking studies have provided insights into the essential pharmacophoric features. nih.gov These studies suggest that these compounds likely bind to an allosteric site on the kinase. nih.govnih.gov The key interactions contributing to the binding affinity include:

Hydrogen Bond Acceptors: The carbonyl group of the pyrrolidin-2-one or indolin-2-one ring is a crucial hydrogen bond acceptor, interacting with key amino acid residues in the binding pocket of the kinase.

Hydrogen Bond Donors: The NH group of the pyrrolidin-2-one or indolin-2-one ring can act as a hydrogen bond donor, further stabilizing the ligand-protein complex.

A general pharmacophore model for kinase inhibitors often includes a heterocyclic scaffold that can mimic the adenine (B156593) ring of ATP and form hydrogen bonds with the hinge region of the kinase. rsc.org The substituted benzylidene group then occupies an adjacent hydrophobic pocket, and the nature of the substituents can fine-tune the binding affinity and selectivity.

Based on the analysis of related kinase inhibitors, a hypothetical pharmacophore model for this compound analogues as kinase inhibitors would likely consist of:

| Pharmacophore Feature | Corresponding Molecular Moiety |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the pyrrolidin-2-one ring |

| Hydrogen Bond Donor | NH group of the pyrrolidin-2-one ring |

| Aromatic/Hydrophobic Region 1 | The pyrrolidin-2-one core structure |

| Aromatic/Hydrophobic Region 2 | The substituted benzylidene phenyl ring |

This model provides a framework for the rational design of new this compound derivatives with optimized biological activity. By systematically modifying the substituents on the benzylidene ring and exploring different substitutions on the pyrrolidin-2-one core, it is possible to enhance the potency and selectivity of these compounds as potential therapeutic agents.

Derivatization and Scaffold Modification Strategies for 5 Benzylidenepyrrolidin 2 One

Synthetic Transformations at the Pyrrolidinone Core

The pyrrolidinone ring, also known as a γ-lactam, offers several sites for chemical alteration, primarily at the nitrogen atom and the carbonyl group. chemicalbook.comatamanchemicals.com The hydrogen atom on the nitrogen is acidic and can be readily substituted, allowing for the introduction of a diverse array of functional groups. atamanchemicals.com

One of the most common modifications is N-alkylation or N-arylation. This is typically achieved by treating the parent 5-benzylidenepyrrolidin-2-one with alkyl or aryl halides in the presence of a base. This transformation allows for the exploration of how different substituents at the N-1 position influence the molecule's properties. For instance, the introduction of bulky or electron-withdrawing/donating groups can significantly impact receptor binding and pharmacokinetic profiles. nih.govlmaleidykla.lt Another approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines, which undergo ring-opening followed by lactamization to form 1,5-substituted pyrrolidin-2-ones. mdpi.com

While less common for this specific scaffold, general reactions for the pyrrolidinone core include the reduction of the lactam carbonyl to yield a pyrrolidine (B122466), or hydrolysis under strong acidic or basic conditions to open the ring and form the corresponding γ-aminobutyric acid derivative. chemicalbook.com

Below is a table summarizing representative N-substituents that have been incorporated into the pyrrolidinone core.

| Parent Scaffold | Reagent/Method | N-Substituent | Resulting Structure Class |

| This compound | Aryl Halide + Base | Aryl groups (e.g., Phenyl, substituted Phenyl) | N-Aryl-5-benzylidenepyrrolidin-2-ones nih.gov |

| This compound | Alkyl Halide + Base | Alkyl groups (e.g., Methyl, Ethyl, Benzyl) | N-Alkyl-5-benzylidenepyrrolidin-2-ones atamanchemicals.com |

| Donor-Acceptor Cyclopropane (B1198618) | Substituted Aniline (B41778) | 2,6-Diethylphenyl | 1-(2,6-Diethylphenyl)-5-substituted-pyrrolidin-2-ones lmaleidykla.ltmdpi.com |

| Succinimides | Benzylidenetriphenylphosphorane (B8806397) (Wittig Reaction) | Various N-substituents (pre-existing on succinimide) | N-Substituted 2-benzylidenepyrrolidin-5-ones google.com |

Modifications at the Benzylidene Substituent

The benzylidene portion of the molecule provides a key area for structural variation, including the phenyl ring and the exocyclic double bond. The phenyl ring is readily amenable to the introduction of various substituents through the use of appropriately substituted benzaldehydes in the initial synthesis of the scaffold. This allows for the systematic investigation of structure-activity relationships by altering electronic and steric properties.